Diphenyl(hydroxy)arsine sulfide
Description
Diphenyl(hydroxy)arsine sulfide, chemically designated as (3,5-Di-tert-butyl-4-hydroxyphenyl)diphenylarsine sulfide(AsC₂H₃~OS), is a tertiary arsine sulfide compound characterized by a hydroxyphenyl group, two phenyl rings bonded to arsenic, and a sulfur atom . This structure distinguishes it from purely organic sulfur compounds, as the arsenic center introduces unique electronic and coordination properties. These compounds are often utilized in coordination chemistry to form complexes with transition metals, though their industrial applications are less documented compared to sulfur analogs like diphenyl sulfide or sulfone.
Properties
Molecular Formula |
C12H11AsOS |
|---|---|
Molecular Weight |
278.2 g/mol |
IUPAC Name |
hydroxy-diphenyl-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C12H11AsOS/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,14,15) |
InChI Key |
XCDDVLJCEPYYFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[As](=S)(C2=CC=CC=C2)O |
Synonyms |
diphenylthioarsinic acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Dielectric Properties and Polarity
Studies on sulfur-containing model compounds (e.g., diphenyl sulfide, diphenyl sulfoxide, diphenyl sulfone) reveal trends in dielectric constant (ε₀) and microwave absorption capabilities. Key findings include:
- Order of ε₀ : Diphenyl sulfone > diphenyl sulfoxide > diphenyl sulfide > dibenzothiophene > octadecane thiol .
- Sulfur-containing compounds exhibit higher ε₀ and ε' (dielectric loss) than structurally similar sulfur-free analogs, enhancing their microwave absorption in coal processing .
Implications for Diphenyl(hydroxy)arsine sulfide: The arsenic center likely alters electron distribution compared to sulfur analogs.
Oxidation Behavior and Catalytic Conversion
Sulfur Compounds :
- Diphenyl sulfide oxidizes to diphenyl sulfoxide (Ph₂SO) and sulfone (Ph₂SO₂) using H₂O₂ and catalysts like Ti-MCM-41 or V-doped TiO₂. Vanadium-doped TiO₂ with 0.02% V achieves 90% conversion to sulfone .
- Oxidation efficiency depends on catalyst structure (anatase vs. rutile TiO₂ phases) and UV irradiation .
Arsine Sulfides: No direct studies on this compound oxidation exist. However, arsenic’s lower electronegativity compared to sulfur may reduce oxidative stability. Tertiary arsines are prone to oxidation, suggesting this compound could form arsenic oxides under similar conditions.
Ion Selectivity and Coordination Chemistry
Sulfur Derivatives :
- Pyrene-based fluoroionophores with sulfoxide groups (e.g., 2,2'-bis(1-pyrenylacetyloxy)diphenyl sulfoxide) exhibit high selectivity for Li⁺ ions due to the sulfinyl group’s electron-withdrawing effects .
Arsine Sulfides :
The arsenic atom’s larger atomic radius and softer Lewis basicity compared to sulfur may favor coordination with heavy metals (e.g., Pd, Pt). Triphenylarsine sulfide, for instance, forms complexes with Cu(I) and Ag(I) .
Sulfur Compounds :
- Diphenyl sulfide : Intermediate in pesticides (e.g., DDT), pharmaceuticals, and dyes .
- Diphenyl sulfone : Used in polymers, agrochemicals, and as a carbonic anhydrase (CA) inhibitor (IC₅₀ = 0.77 μM for analogs) .
Arsine Sulfides: Limited to niche roles in coordination chemistry. Toxicity concerns (e.g., arsine gas exposure at 50 ppb ) restrict biomedical use, though structural analogs like bisphenol S (dihydroxydiphenyl sulfone) are explored for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
